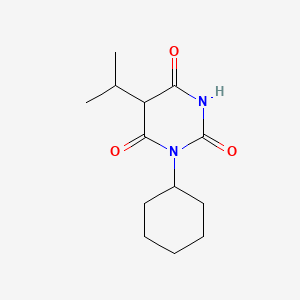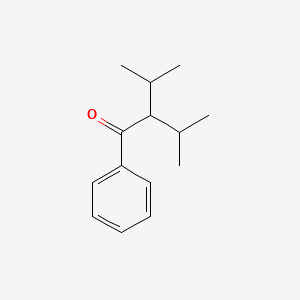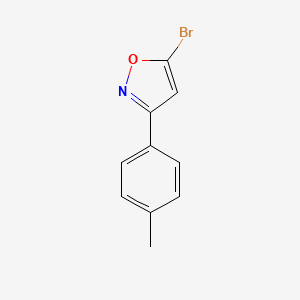
3-Styryl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Styryl-pyridine is an organic compound with the chemical formula C13H11N. It is a derivative of pyridine, where a styryl group (a vinyl group attached to a phenyl ring) is substituted at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Styryl-pyridine can be synthesized through several methods. One common approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones to form aminodiene intermediates. These intermediates undergo cyclodehydration to yield substituted pyridines . Another method is the Kröhnke pyridine synthesis, which uses 1,3-dicarbonyl compounds and α-pyridinium methyl ketone salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions: 3-Styryl-pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
科学的研究の応用
3-Styryl-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
作用機序
The mechanism of action of 3-Styryl-pyridine varies depending on its application. For instance, as an antifungal agent, it disrupts the plasma membrane integrity of fungal cells, leading to cell death . The compound interacts with specific molecular targets, such as drug-efflux pumps, and affects various pathways involved in cell growth and survival.
類似化合物との比較
- 2-Styryl-pyridine
- 4-Styryl-pyridine
- Styrylpyridinium derivatives
Comparison: 3-Styryl-pyridine is unique due to its substitution pattern, which influences its electronic properties and reactivity. Compared to 2-Styryl-pyridine and 4-Styryl-pyridine, the position of the styryl group in this compound results in different chemical behavior and applications . Styrylpyridinium derivatives, on the other hand, are known for their antifungal and fluorescence properties, similar to this compound .
特性
CAS番号 |
5097-91-6 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC名 |
3-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8+ |
InChIキー |
RMSGACVDMOLUPL-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
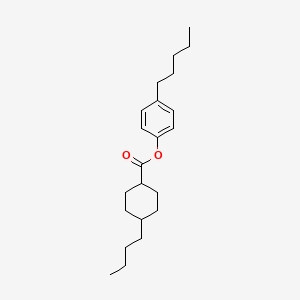


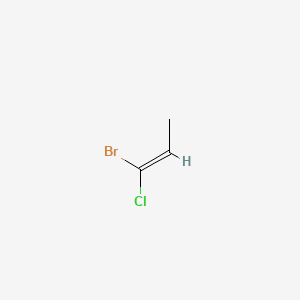
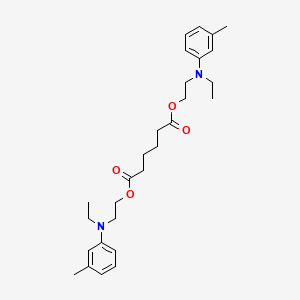
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
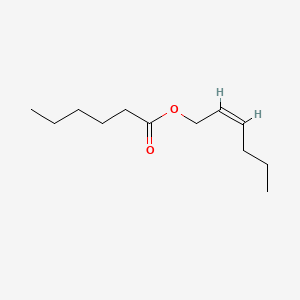
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
